molecular formula C6H12ClF2NO B13891127 (5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride

(5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride

Cat. No.: B13891127
M. Wt: 187.61 g/mol
InChI Key: VWTMHZZDRMWRGH-UHFFFAOYSA-N
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Description

(5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C6H11F2NO·HCl. This compound is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom. The presence of two fluorine atoms at the 5-position and a methanamine group at the 3-position makes this compound unique. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,5-difluorotetrahydropyran.

    Introduction of Methanamine Group: The methanamine group is introduced at the 3-position through a nucleophilic substitution reaction.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity. The methanamine group can form hydrogen bonds with target molecules, facilitating its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoropyridin-3-yl)methanamine hydrochloride
  • (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride
  • (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Uniqueness

(5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride is unique due to the presence of two fluorine atoms at the 5-position, which can significantly influence its chemical and biological properties. This distinguishes it from other similar compounds that may have different substitution patterns or functional groups.

Properties

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.61 g/mol

IUPAC Name

(5,5-difluorooxan-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)1-5(2-9)3-10-4-6;/h5H,1-4,9H2;1H

InChI Key

VWTMHZZDRMWRGH-UHFFFAOYSA-N

Canonical SMILES

C1C(COCC1(F)F)CN.Cl

Origin of Product

United States

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